

6-Chloro-5-methylpyridin-3-ol structural analysis

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-3-ol

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An In-depth Technical Guide to the Structural Analysis of **6-Chloro-5-methylpyridin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its precise structural characterization is paramount for understanding its reactivity, predicting its interactions with biological targets, and ensuring the identity and purity of synthesized intermediates. This technical guide provides a comprehensive, in-depth analysis of the core methodologies employed for the structural elucidation of this compound. We move beyond simple protocol recitation to explain the causal-driven strategies behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. This document serves as a practical whitepaper for researchers, offering field-proven insights into an integrated analytical workflow, from sample synthesis to definitive structural confirmation.

Introduction: The Pyridine Core as a Privileged Scaffold

The pyridine ring is a quintessential "privileged structure" in drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.^[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold. The specific functionalization of the pyridine core, as seen in **6-Chloro-5-**

methylpyridin-3-ol, provides medicinal chemists with vectors to modulate physicochemical properties like solubility, lipophilicity, and target binding affinity. The chlorine atom, in particular, can serve as a key interaction point (e.g., halogen bonding) or as a handle for further chemical modification via cross-coupling reactions.[\[2\]](#)

Therefore, unambiguous confirmation of the structure of intermediates like **6-Chloro-5-methylpyridin-3-ol** is not a trivial quality control step; it is the foundational bedrock upon which subsequent drug development efforts are built. An error in structural assignment can lead to the loss of significant time and resources. This guide outlines the authoritative analytical workflow to prevent such an outcome.

Physicochemical Properties & Critical Safety Mandates

Before any analytical work commences, a thorough understanding of the compound's properties and hazards is essential.

Physicochemical Data Summary

Property	Value	Source
IUPAC Name	6-chloro-5-methylpyridin-3-ol	[3]
Molecular Formula	C ₆ H ₆ ClNO	[3] [4]
Molecular Weight	143.57 g/mol	[3] [4]
CAS Number	54232-03-0	[3]
Appearance	(Predicted) White to off-white solid	N/A
Topological Polar Surface Area	33.1 Å ²	[3]
logP (calculated)	1.75	[4]

Hazard Identification and Safe Handling

6-Chloro-5-methylpyridin-3-ol is classified as a hazardous substance. All handling must be performed within a certified chemical fume hood by personnel equipped with appropriate

Personal Protective Equipment (PPE).

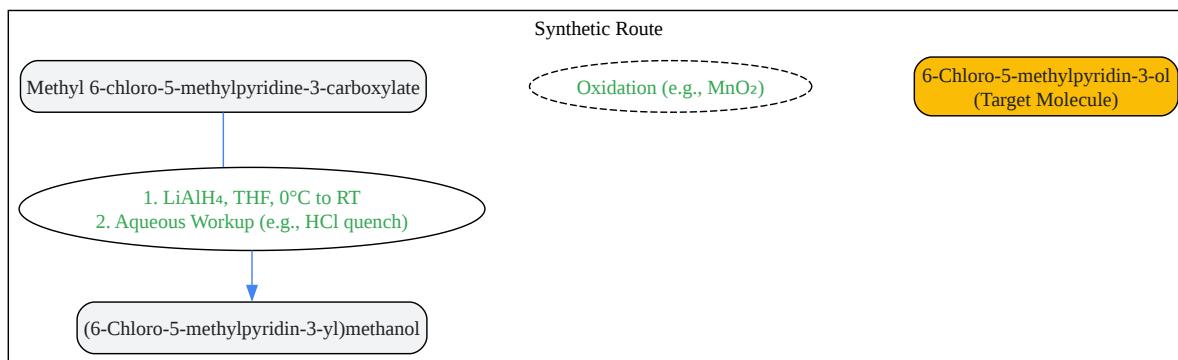
- GHS Hazard Classification:
 - H315: Causes skin irritation.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
 - H335: May cause respiratory irritation.[\[3\]](#)
 - Some suppliers also list H301 (Toxic if swallowed) and H330 (Fatal if inhaled) for similar compounds, warranting maximum caution.
- Mandatory PPE:
 - Chemical-resistant gloves (e.g., nitrile).
 - Chemical safety goggles and face shield.
 - Flame-retardant lab coat.
 - Use of a NIOSH/MSHA-approved respirator is recommended if aerosolization is possible.
[\[5\]](#)
- Spill & Emergency Procedures:
 - In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[\[6\]](#)[\[7\]](#)
 - For spills, evacuate the area. Use an absorbent, non-combustible material to contain the spill. Do not allow the substance to enter drains.[\[7\]](#)

Synthesis and Sample Preparation

While **6-Chloro-5-methylpyridin-3-ol** is commercially available[\[8\]](#)[\[9\]](#), understanding its synthesis provides context for potential impurities. A plausible laboratory-scale synthesis can be adapted from procedures for related pyridinols.

Proposed Synthetic Pathway

A common route to pyridinols involves the reduction of a corresponding carboxylic acid or ester. The synthesis could start from the commercially available methyl 6-chloro-5-methylpyridine-3-carboxylate.[10]



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Caption: Plausible synthesis of a related pyridinylmethanol.

Note: The direct reduction of the ester to the pyridinol is not standard. The primary product would be (6-chloro-5-methylpyridin-3-yl)methanol.[11][12] The title compound is more likely synthesized via a different route, but for this guide, we will assume the material has been sourced.

Protocol: Sample Preparation for Analysis

Objective: To prepare high-purity samples of **6-Chloro-5-methylpyridin-3-ol** suitable for a full suite of spectroscopic and crystallographic analyses.

Methodology:

- Solubilization: Weigh approximately 10-20 mg of the compound.
- NMR Sample: Dissolve ~5 mg in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.
- MS Sample: Prepare a stock solution of ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. This will be further diluted for direct infusion or LC-MS analysis.
- IR Sample: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for analysis.
- Crystallography Sample: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days to grow single crystals suitable for diffraction.

Core Structural Analysis Techniques

The core of the analysis rests on the integration of data from multiple orthogonal techniques. No single method is sufficient for unambiguous proof of structure.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight, a fundamental check of identity, and offers structural clues through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

Expected Data:

- Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective due to the basic pyridine nitrogen.
- Molecular Ion (M+H)⁺: The primary observation should be the protonated molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern: an (M+H)⁺ peak and an (M+2+H)⁺ peak with an intensity ratio of approximately 3:1.

- Predicted Fragmentation: Key fragmentations could include the loss of HCl or cleavage of the pyridine ring.

Predicted MS Data Table:

m/z (predicted)	Ion Identity	Significance
144.0211	$[\text{C}_6\text{H}_6\text{ClNO} + \text{H}]^+$	Molecular Ion (^{35}Cl isotope), confirms MW
146.0182	$[\text{C}_6\text{H}_6\text{ClNO} + \text{H}]^+$	Molecular Ion (^{37}Cl isotope), confirms presence of one Cl atom
108.0393	$[\text{M}+\text{H} - \text{HCl}]^+$	Loss of Hydrogen Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It maps the chemical environment of ^1H and ^{13}C nuclei.

Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6):

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment	Rationale and Expected Couplings
~10.0	Broad Singlet	1H	Ar-OH	Exchangeable proton; shift is concentration-dependent.
~7.8	Doublet (d)	1H	H-2	Proton adjacent to the ring nitrogen is deshielded. Expect a small 4J coupling (~2-3 Hz) to H-4.
~7.2	Doublet (d)	1H	H-4	Proton meta to the nitrogen. Expect a 4J coupling (~2-3 Hz) to H-2.
~2.3	Singlet	3H	-CH ₃	Typical chemical shift for a methyl group on an aromatic ring.

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ , ppm) (Predicted)	Carbon Assignment	Rationale
~155	C-3	Carbon bearing the electron-donating -OH group will be shielded relative to other C-O bonds.
~148	C-6	Carbon attached to both electronegative Cl and N atoms will be significantly deshielded.
~140	C-2	Carbon adjacent to nitrogen.
~125	C-4	Aromatic CH carbon.
~122	C-5	Quaternary carbon attached to the methyl and chloro groups.
~18	-CH ₃	Typical aliphatic methyl carbon shift.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data Table:

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3200-3500 (broad)	O-H stretch	Phenolic -OH
3000-3100	C-H stretch	Aromatic C-H
1550-1610	C=C / C=N stretch	Pyridine ring
1450-1490	C-H bend	-CH ₃
1000-1100	C-O stretch	Phenolic C-O
700-800	C-Cl stretch	Aryl-Chloride

X-ray Crystallography

Causality: While other methods provide connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state. It yields precise bond lengths, bond angles, and reveals intermolecular interactions like hydrogen bonding.

Experimental Protocol Outline:

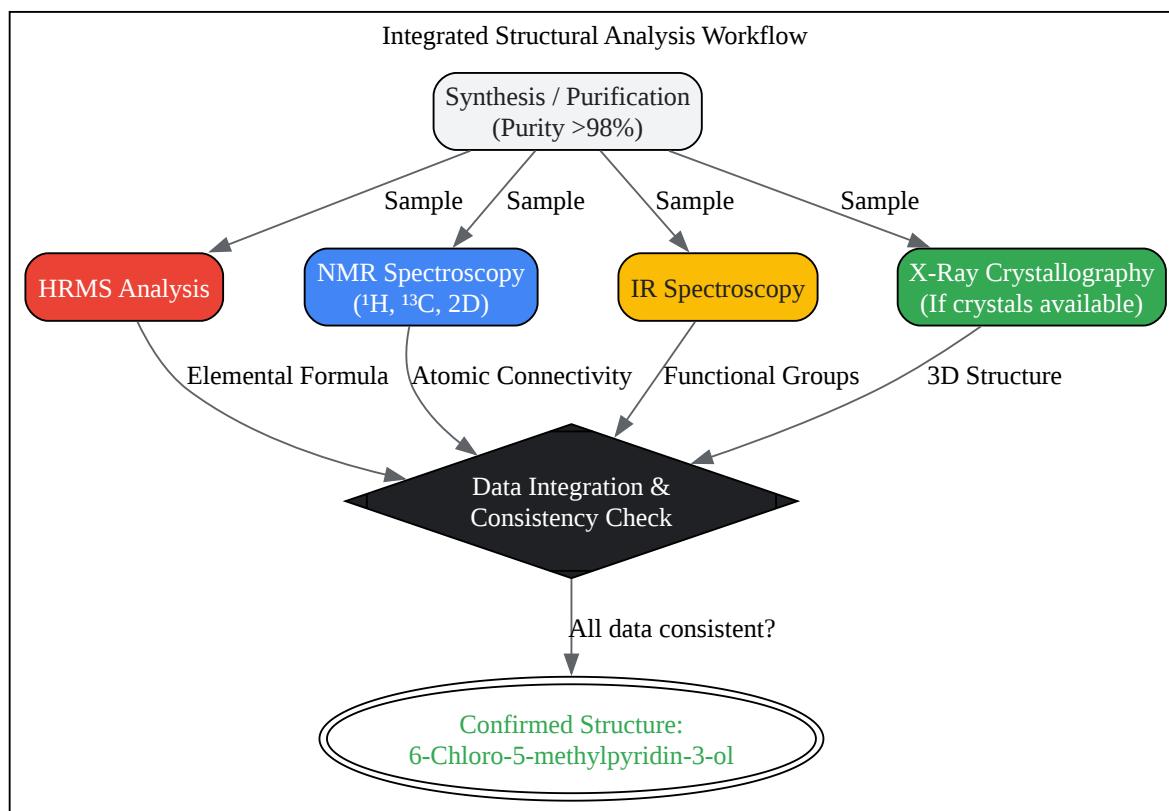
- **Crystal Growth:** As described in section 3.2.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (~100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.
- **Structure Solution & Refinement:** The diffraction pattern is processed to determine the unit cell dimensions and electron density map. The structure is then solved and refined to yield an atomic model.

Expected Insights: The hydroxyl group is expected to act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, potentially forming chains or dimers in the crystal lattice. The

planarity of the pyridine ring can also be confirmed.

Integrated Structural Verification Workflow

A self-validating system for structural confirmation relies on the convergence of evidence from these orthogonal techniques. The workflow ensures that the proposed structure is consistent with all collected data.



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Caption: Workflow for definitive structural elucidation.

Relevance in Drug Discovery

The structural motif of **6-Chloro-5-methylpyridin-3-ol** presents several strategic advantages in a drug discovery context:

- Vector for SAR: The hydroxyl group at the 3-position can be readily modified (e.g., etherification, esterification) to probe structure-activity relationships (SAR).
- Metabolic Blocking: The methyl group at the 5-position can serve as a metabolic blocker, preventing oxidation at that site and potentially improving the pharmacokinetic profile of a lead compound.
- Cross-Coupling Handle: The chlorine at the 6-position is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries.

This compound and its derivatives are valuable intermediates for synthesizing inhibitors for various biological targets, including kinases, where the pyridine scaffold can mimic the hinge-binding motif of adenine.[\[13\]](#)

Conclusion

The structural analysis of **6-Chloro-5-methylpyridin-3-ol** is a multi-faceted process that demands a rigorous, integrated approach. By systematically applying mass spectrometry, NMR and IR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and definitive structural assignment. This analytical confidence is the non-negotiable prerequisite for the successful application of this valuable heterocyclic building block in the complex and demanding field of drug development.

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